![molecular formula C22H21N3O5 B2954682 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-76-4](/img/structure/B2954682.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

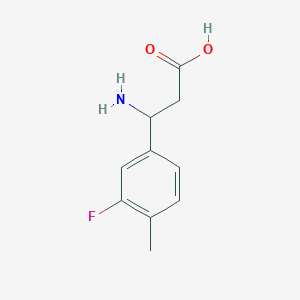

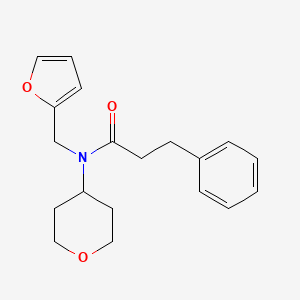

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl group linked by an oxalamide moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Applications De Recherche Scientifique

Cancer Metabolism and Glucose Starvation

One of the derivatives of amuvatinib, which shares a similar structure to the compound , has been found to inhibit mitochondrial membrane potential and kill tumor cells under glucose starvation . This suggests that our compound could be explored for its efficacy in targeting cancer cells that are adapted to low glucose conditions, potentially offering a new therapeutic strategy in oncology.

Anticancer Activity and Selective Toxicity

The compound’s structure is conducive to the design of molecules with antineoplastic activity. It has been used to create derivatives that exhibit selective toxicity towards glucose-starved tumor cells . This indicates its potential use in developing targeted cancer therapies that minimize harm to normal cells.

Cell Cycle Arrest and Apoptosis Induction

A related compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is crucial for the development of anticancer drugs that can effectively halt the proliferation of cancer cells and trigger their programmed death.

Design of Antitubulin Agents

The benzodioxolyl group within the compound’s structure is a key feature in the design of antitubulin agents. These agents disrupt microtubule assembly, which is an effective mechanism for anticancer drugs to block mitosis and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR) Studies

The compound serves as a template for SAR studies to understand the relationship between the chemical structure and biological activity. This is particularly relevant for the optimization of indole anticancer molecules, where modifications to the compound can lead to more potent analogs .

Medicinal Chemistry and Drug Design

Given its structural complexity and biological activity, the compound is of interest in medicinal chemistry for the design and synthesis of new drugs. Its molecular framework can be used to develop a variety of pharmacologically active molecules .

Selective Killing of Tumor Cells

The compound’s derivatives have been identified through high-throughput screening for their ability to selectively kill cells exposed to glucose starvation . This property can be harnessed to create drugs that target tumor cells while sparing healthy ones.

Exploration of New Antineoplastic Agents

The compound’s derivatives have potential antitumor activity for the treatment of glucose-starved tumors. This opens up avenues for the exploration of new antineoplastic agents that could be more effective and less toxic than current chemotherapy options .

Orientations Futures

The compound could potentially be further studied for its anticancer properties, as related compounds have shown promising results . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

Based on the structure, it is predicted that it may cause effects similar to other synthetic cathinones and substances such as cocaine, methamphetamine, and mdma . In the case of similar compounds, microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

It is known that microtubule-targeting agents, which this compound may resemble, affect thecell cycle . They cause cell cycle arrest at the S phase and induce apoptosis .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good selectivity between cancer cells and normal cells .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the specific type of cancer cell line .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c26-19-6-4-15-10-16(9-14-2-1-7-25(19)20(14)15)24-22(28)21(27)23-11-13-3-5-17-18(8-13)30-12-29-17/h3,5,8-10H,1-2,4,6-7,11-12H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEANQCBLRDXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)

![Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2954608.png)

![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)

![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2954615.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide](/img/structure/B2954617.png)

![3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2954619.png)

![2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2954622.png)